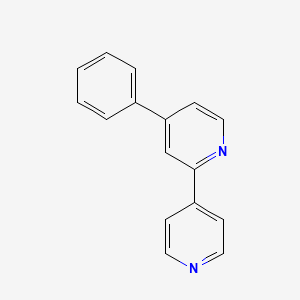
4-Phenyl-2,4'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2,4’-bipyridine is an organic compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings The 4-Phenyl-2,4’-bipyridine variant features a phenyl group attached to the 4-position of one of the pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2,4’-bipyridine typically involves coupling reactions. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Stille coupling, which uses organotin compounds as reactants . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of 4-Phenyl-2,4’-bipyridine may involve large-scale coupling reactions using automated reactors. The choice of method depends on factors such as yield, cost, and environmental impact. The use of continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-2,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, often using reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of bipyridine N-oxide derivatives.
Reduction: Formation of partially or fully hydrogenated bipyridine derivatives.
Substitution: Formation of halogenated or nitro-substituted bipyridine derivatives.
Scientific Research Applications
4-Phenyl-2,4’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer agents.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Phenyl-2,4’-bipyridine largely depends on its application. As a ligand, it coordinates with metal ions through its nitrogen atoms, forming stable complexes. These complexes can participate in various catalytic cycles, enhancing reaction rates and selectivity . In biological systems, its mechanism may involve the generation of reactive oxygen species upon light activation, leading to cell damage and apoptosis .
Comparison with Similar Compounds
2,2’-Bipyridine: Another bipyridine isomer with nitrogen atoms in the 2-position, commonly used as a ligand in coordination chemistry.
4,4’-Bipyridine: Similar to 4-Phenyl-2,4’-bipyridine but without the phenyl group, used in the synthesis of viologens and other electroactive materials.
Uniqueness: 4-Phenyl-2,4’-bipyridine is unique due to the presence of the phenyl group, which can enhance its electronic properties and provide additional sites for functionalization. This makes it particularly useful in the design of complex molecular architectures and materials with tailored properties .
Properties
Molecular Formula |
C16H12N2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
4-phenyl-2-pyridin-4-ylpyridine |
InChI |
InChI=1S/C16H12N2/c1-2-4-13(5-3-1)15-8-11-18-16(12-15)14-6-9-17-10-7-14/h1-12H |
InChI Key |
GPAQLXARNAPRMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


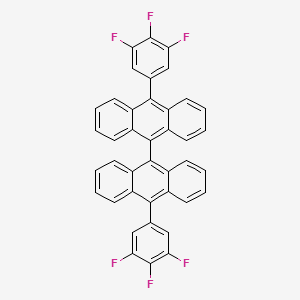
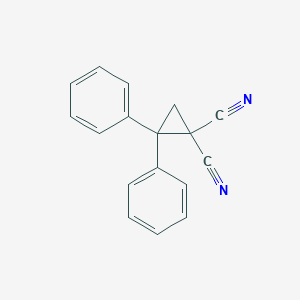
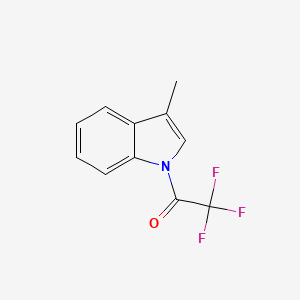
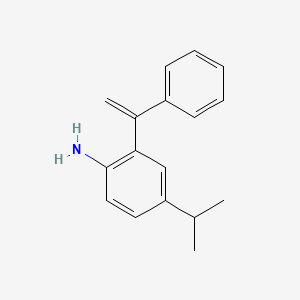

![Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14116327.png)
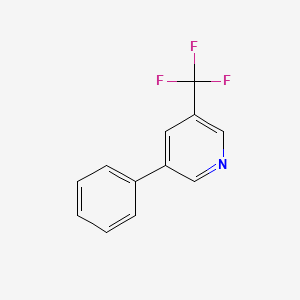
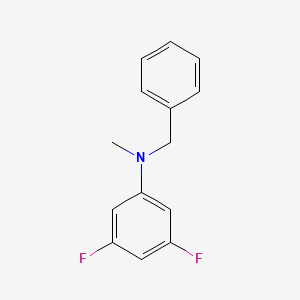
![TriSodium ({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)({[hydroxy(oxido)sulfanylidene-|E-phosphanyl]oxy})phosphinate](/img/structure/B14116343.png)
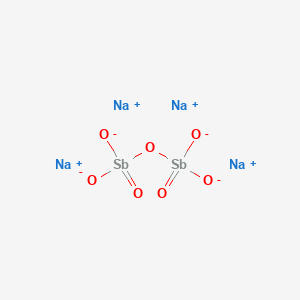
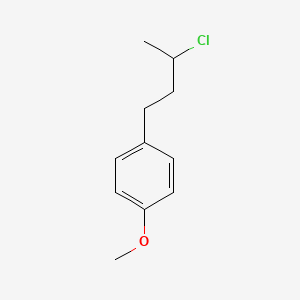
![1-(4-chlorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B14116365.png)
![1-methyl-3-(4-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14116377.png)
![rel-(1R,5S)-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B14116382.png)
